An In-Depth Technical Guide to the Synthesis and Characterization of Alfuzosin-d3 Hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Alfuzosin-d3 Hydrochloride
Introduction: The Role of Deuteration in Pharmaceutical Analysis
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1][2][3] To facilitate pharmacokinetic studies, metabolic profiling, and its use as an internal standard in quantitative bioanalysis, a stable isotope-labeled version, Alfuzosin-d3, is an indispensable tool for researchers.[4] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties, enabling precise quantification by mass spectrometry.[4]
This guide provides a comprehensive overview of a robust synthetic route to Alfuzosin-d3 Hydrochloride and details the essential analytical techniques for its structural confirmation and purity assessment. The focus of this synthesis is the introduction of a trideuteromethyl (-CD3) group at one of the methoxy positions on the quinazoline ring, a common and stable labeling site for this molecule.[5]
Part 1: Synthesis of Alfuzosin-d3 Hydrochloride
The synthesis of Alfuzosin-d3 Hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and isotopic purity. The overall strategy involves the synthesis of a key demethylated precursor, followed by methylation with a deuterated reagent, and finally, conversion to the hydrochloride salt.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for Alfuzosin-d3 Hydrochloride.
Step 1: Synthesis of the O-Desmethylalfuzosin Precursor
The synthesis begins with the construction of the core quinazoline structure, followed by the attachment of the side chain. A crucial step in this sequence is the selective demethylation of one of the methoxy groups to provide a site for the introduction of the deuterated methyl group. While several routes to the alfuzosin core exist, a common pathway starts from veratraldehyde.[2][6]
-
Rationale: Creating a phenolic precursor is essential for the targeted introduction of the -CD3 group. Standard demethylation agents like boron tribromide (BBr3) or strong acids can be employed, with reaction conditions optimized to favor mono-demethylation.
Step 2: Preparation of Deuterated Methyl Iodide (Iodomethane-d3)
A high-purity deuterated methylating agent is critical for achieving high isotopic enrichment in the final product. Iodomethane-d3 (CD3I) is a common choice and can be synthesized from deuterated methanol (CD3OD).[7]
-
Expert Insight: The reaction of deuterated methanol with hydroiodic acid or a mixture of red phosphorus and iodine are reliable methods for producing Iodomethane-d3.[8][9] Purification by distillation is necessary to remove any unreacted starting material or byproducts.[10]
Protocol: Synthesis of Iodomethane-d3 from Deuterated Methanol [8][9]
-
To a reaction flask equipped with a reflux condenser, slowly add red phosphorus to deuterated methanol (CD3OD) while cooling in an ice bath.
-
Gradually add elemental iodine to the mixture, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for approximately 2-3 hours.
-
Cool the reaction mixture and distill the crude Iodomethane-d3. Collect the fraction boiling at approximately 45°C.
-
Wash the collected distillate with a sodium thiosulfate solution to remove excess iodine, followed by a water wash, and finally dry over anhydrous calcium chloride.
-
A final distillation yields purified Iodomethane-d3.
Step 3: Deuteromethylation of the Precursor
This is the key step where the deuterium label is incorporated. The O-desmethylalfuzosin precursor is reacted with the prepared Iodomethane-d3 in the presence of a suitable base.
-
Causality: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic Iodomethane-d3 in a Williamson ether synthesis, forming the deuterated methoxy group. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates this SN2 reaction.
Protocol: Synthesis of Alfuzosin-d3 Base
-
Dissolve the O-desmethylalfuzosin precursor in anhydrous DMF.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Add a slight excess (1.1-1.2 equivalents) of Iodomethane-d3 to the mixture.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Alfuzosin-d3 base.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Conversion to Alfuzosin-d3 Hydrochloride
The final step is the conversion of the purified Alfuzosin-d3 free base into its hydrochloride salt to improve its stability and solubility.[1][11]
Protocol: Salt Formation [1]
-
Dissolve the purified Alfuzosin-d3 base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Slowly add a solution of hydrogen chloride in ethanol (or bubble HCl gas through the solution) until the solution becomes acidic.
-
Stir the mixture at room temperature or in an ice bath to induce precipitation of the hydrochloride salt.
-
Collect the white crystalline product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Part 2: Characterization of Alfuzosin-d3 Hydrochloride
Rigorous analytical characterization is mandatory to confirm the identity, purity, and isotopic enrichment of the synthesized Alfuzosin-d3 Hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the successful incorporation of deuterium and determining the isotopic purity.
-
Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Expected Results: The protonated molecular ion [M+H]+ of Alfuzosin-d3 should be observed at an m/z value that is 3 units higher than that of unlabeled Alfuzosin. For Alfuzosin (C19H27N5O4, Monoisotopic Mass: 389.2063), the [M+H]+ ion is expected at m/z 390.21.[3] For Alfuzosin-d3, the expected [M+H]+ ion is at m/z 393.23. The isotopic distribution pattern will confirm the presence of three deuterium atoms, and the absence of a significant peak at m/z 390.21 will indicate high isotopic enrichment.
| Compound | Formula | Expected [M+H]+ (m/z) |
| Alfuzosin | C19H28N5O4+ | 390.21 |
| Alfuzosin-d3 | C19H25D3N5O4+ | 393.23 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure and the precise location of the deuterium labels. Both ¹H NMR and ¹³C NMR should be performed.
-
¹H NMR: The most direct evidence of deuteration is the disappearance or significant reduction in the integral of the signal corresponding to the protons of the methoxy group. In the ¹H NMR spectrum of unlabeled Alfuzosin, the two methoxy groups on the quinazoline ring typically appear as sharp singlets. In the Alfuzosin-d3 spectrum, one of these singlets will be absent or have a greatly diminished intensity, confirming the O-CD3 structure.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom attached to the three deuterium atoms (the -CD3 group) will exhibit a characteristic triplet multiplicity due to C-D coupling. Its chemical shift will also be slightly different from the corresponding -CH3 carbon in the unlabeled compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the chemical purity of the final compound.
-
Methodology: A reverse-phase HPLC (RP-HPLC) method is typically employed.[12][13] The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[14]
-
Trustworthiness: A well-developed HPLC method can separate the final product from any starting materials, intermediates, or byproducts. Purity is typically assessed using a UV detector at a wavelength where Alfuzosin has strong absorbance, such as 245 nm or 254 nm.[12][13] The purity should be reported as a percentage based on the peak area. For use as a research standard, a purity of ≥98% is generally required.
| Parameter | Typical Condition | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [13] |
| Mobile Phase | Acetonitrile:Water:THF:Perchloric acid (250:740:10:1) | [13] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection | UV at 245 nm | [13] |
| Injection Volume | 10-20 µL | [13][15] |
References
- Google Patents. (2023). CN116041139A - Method for separating deuterated methyl iodide.
-
Bloom Tech. (2023). How do you make iodomethane d3?. Retrieved from [Link]
-
Wikipedia. (n.d.). Alfuzosin. Retrieved from [Link]
-
Novel Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Alfuzosin and Dutasteride in Pharmaceutical Dosage Form. (n.d.). Retrieved from [Link]
-
Canadian Science Publishing. (1953). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Retrieved from [Link]
-
Patil, V., et al. (2013). Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. American Journal of Analytical Chemistry, 4, 34-43. Retrieved from [Link]
-
QUANTITATION OF ALFUZOSIN HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC. (n.d.). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). UROXATRAL® (alfuzosin HCl extended-release tablets). Retrieved from [Link]
-
Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra-Performance Liquid Chromatography. (2021). Retrieved from [Link]
-
deutraMed. (n.d.). Buy Iodomethane D₃ CD3I | CAS no. 865-50-9. Retrieved from [Link]
-
ResearchGate. (2008). Process-for-the-preparation-of-alfuzosin-hydrochloride.pdf. Retrieved from [Link]
- Google Patents. (2007). WO2007074364A1 - Process for the preparation of alfuzosin.
-
ResearchGate. (2009). (PDF) Quantitation of alfuzosin hydrochloride in pharmaceutical formulations by RP-HPLC. Retrieved from [Link]
-
PubChem. (n.d.). Alfuzosin Hydrochloride. Retrieved from [Link]
- Google Patents. (2008). US20080160081A1 - Alfuzosin formulations, methods of making, and methods of use.
-
precisionFDA. (n.d.). ALFUZOSIN. Retrieved from [Link]
-
Formulation and evaluation of alfuzosin hydrochloride extended release tablets. (n.d.). Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2014). Public Assessment Report Scientific discussion Alfuzosine HCl Aurobindo 10 mg, prolonged-release tablets. Retrieved from [Link]
-
PubMed. (2008). Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. Retrieved from [Link]
-
PubChem. (n.d.). Alfuzosin. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Thermoanalytical study of alfuzosin HCl. Retrieved from [Link]
-
ResearchGate. (2002). Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Alfuzosin-d3 Hydrochloride. Retrieved from [Link]
Sources
- 1. Alfuzosin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Alfuzosin - Wikipedia [en.wikipedia.org]
- 3. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medkoo.com [medkoo.com]
- 7. deutramed.com [deutramed.com]
- 8. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. tojqi.net [tojqi.net]
- 15. archives.ijper.org [archives.ijper.org]
